methyl 4-[(Z)-{4-oxo-3-[(phenylacetyl)amino]-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]benzoate
Description
Methyl 4-[(Z)-{4-oxo-3-[(phenylacetyl)amino]-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]benzoate is a thiazolidinone derivative characterized by a 5-membered heterocyclic core containing sulfur (S) and nitrogen (N) atoms. Key structural features include:
- Substituents: A phenylacetyl amino group at position 3, enhancing hydrophobic interactions and target binding. A (Z)-configured methylene group at position 5, linking the thiazolidinone core to a methyl benzoate moiety. The methyl benzoate group at the para position of the benzene ring, influencing lipophilicity and bioavailability.
This compound’s structural complexity makes it a candidate for antimicrobial, anticancer, or enzyme-inhibitory applications, as thiazolidinones are known for diverse pharmacological activities .
Properties
IUPAC Name |
methyl 4-[(Z)-[4-oxo-3-[(2-phenylacetyl)amino]-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4S2/c1-26-19(25)15-9-7-14(8-10-15)11-16-18(24)22(20(27)28-16)21-17(23)12-13-5-3-2-4-6-13/h2-11H,12H2,1H3,(H,21,23)/b16-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPAJEDFRQNXYTD-WJDWOHSUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(Z)-{4-oxo-3-[(phenylacetyl)amino]-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]benzoate typically involves multiple steps. One common method includes the condensation of 4-oxo-3-[(phenylacetyl)amino]-2-thioxo-1,3-thiazolidine with methyl 4-formylbenzoate under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in an appropriate solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(Z)-{4-oxo-3-[(phenylacetyl)amino]-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazolidinones.
Scientific Research Applications
Methyl 4-[(Z)-{4-oxo-3-[(phenylacetyl)amino]-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of methyl 4-[(Z)-{4-oxo-3-[(phenylacetyl)amino]-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]benzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to its antimicrobial activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Structural and Functional Group Variations
Key Observations:
Position 3 Modifications: The target compound’s phenylacetyl amino group distinguishes it from SS4’s dimethylamino phenyl group and the hydroxylphenyl group in ’s indole derivative.
Position 5 Variations :
- The (Z)-methyl benzoate group in the target compound provides moderate lipophilicity compared to SS4’s carboxylic acid (more polar) or ’s acetamido-benzoic acid (hydrogen-bonding capability).
- Bulky substituents, such as pyrazole in or indole in , may sterically hinder target binding but enhance selectivity.
Functional Group Impact :
- Thioxo (C=S) at position 2 is conserved across all compounds, critical for redox activity and metal chelation .
- Ester vs. Carboxylic Acid : Methyl benzoate (target) is less acidic than SS4’s carboxylic acid, affecting membrane permeability .
Physicochemical Properties
Biological Activity
Methyl 4-[(Z)-{4-oxo-3-[(phenylacetyl)amino]-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]benzoate, a compound belonging to the thiazolidinone family, has garnered attention due to its potential biological activities. This article explores its biological activity, including antibacterial and antifungal properties, supported by various research findings and data.
- Molecular Formula : C19H14N2O4S2
- Molecular Weight : 398.46 g/mol
- CAS Number : Not specified in the sources.
Antibacterial Activity
Recent studies have highlighted the antibacterial efficacy of thiazolidinone derivatives, including this compound.
Key Findings:
- Broad-Spectrum Activity : The compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In a comparative study, it showed superior activity compared to standard antibiotics like ampicillin and streptomycin, with minimum inhibitory concentrations (MICs) ranging from 0.004 mg/mL to 0.045 mg/mL .
-
Specific Bacterial Sensitivity :
- Most sensitive: Enterobacter cloacae
- Most resistant: Escherichia coli
- Structure-Activity Relationship (SAR) : The presence of specific substituents on the thiazolidinone ring was found to enhance antibacterial potency. For instance, compounds with a 3-methylbutanoic acid substituent demonstrated improved activity .
Antifungal Activity
The antifungal properties of this compound were also evaluated, revealing promising results:
- Efficacy Against Fungi : The compound demonstrated good to excellent antifungal activity with MIC values in the range of 0.004–0.06 mg/mL.
- Most Sensitive Fungi : Trichoderma viride was notably sensitive, while Aspergillus fumigatus exhibited resistance .
Summary of Biological Activity
| Activity Type | MIC Range (mg/mL) | Most Sensitive Organism | Most Resistant Organism |
|---|---|---|---|
| Antibacterial | 0.004 - 0.045 | Enterobacter cloacae | Escherichia coli |
| Antifungal | 0.004 - 0.06 | Trichoderma viride | Aspergillus fumigatus |
Study on Thiazolidinone Derivatives
A comprehensive study published in PMC evaluated various thiazolidinone derivatives for their antimicrobial properties. The results indicated that modifications on the thiazolidinone scaffold significantly influenced their biological activities, leading to the identification of several potent compounds .
Comparative Analysis with Standard Antibiotics
In another study, derivatives were tested against a panel of bacteria using standard antibiotics as controls. The results indicated that many thiazolidinone derivatives had better MIC values than ampicillin and streptomycin, underscoring their potential as alternative therapeutic agents in combating bacterial infections .
Q & A
Q. What are the recommended synthetic routes for methyl 4-[(Z)-...]benzoate, and what key reaction conditions optimize yield?
The synthesis of this compound involves multi-step reactions, typically starting with the formation of the thiazolidinone core. Key steps include:
- Condensation reactions : Refluxing thiosemicarbazide derivatives with chloroacetic acid and sodium acetate in a DMF/acetic acid mixture to form the thiazolidinone ring .
- Knoevenagel condensation : Introducing the exocyclic double bond (Z-configuration) via reaction with substituted benzaldehydes under basic conditions (e.g., piperidine in ethanol) .
- Esterification : Final benzoate group introduction using methyl iodide or methanol under acidic conditions .
Optimization Tips : - Maintain anhydrous conditions for condensation steps to prevent hydrolysis.
- Use chromatographic purification (e.g., silica gel column) to isolate intermediates, achieving yields of 34–74% depending on substituent reactivity .
Q. How can researchers confirm the Z-configuration of the exocyclic double bond in this compound?
The Z-configuration is critical for biological activity and is confirmed via:
- ¹H NMR spectroscopy : Coupling constants (J) between 10–12 Hz for vinyl protons indicate a cis (Z) arrangement .
- X-ray crystallography : Definitive structural elucidation, as demonstrated for analogous thiazolidinone derivatives .
- UV-Vis spectroscopy : Absorption bands near 350–400 nm correlate with conjugated Z-isomers .
Q. What spectroscopic and analytical techniques are essential for characterizing this compound?
- ¹H/¹³C NMR : Assign peaks for the thiazolidinone ring (δ 4.0–5.5 ppm for NH and CH2 groups), benzoate methyl (δ 3.8–3.9 ppm), and aromatic protons .
- HRMS : Confirm molecular weight (e.g., C₁₈H₁₅N₃O₄S: calculated 369.4000) .
- IR spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and thioxo (C=S, ~1250 cm⁻¹) groups .
- Melting point analysis : Compare with literature values (e.g., 72–75°C for structurally similar compounds) .
Advanced Research Questions
Q. How does the compound’s thiazolidinone core influence its mechanism of action in enzyme inhibition?
The thiazolidinone moiety acts as a pharmacophore by:
- Binding to catalytic sites : The 4-oxo and 2-thioxo groups coordinate with metal ions (e.g., Zn²⁺) in metalloenzymes, disrupting activity .
- Inducing conformational changes : Structural analogs inhibit kinases (e.g., EGFR) by stabilizing inactive enzyme states .
Methodological Insight : - Use molecular docking (e.g., AutoDock Vina) to predict binding modes.
- Validate with enzyme inhibition assays (IC₅₀ values) using purified targets (e.g., α-glucosidase for antidiabetic studies) .
Q. What strategies are effective in resolving contradictions between computational predictions and experimental bioactivity data?
- SAR studies : Synthesize derivatives with modified substituents (e.g., fluorobenzyl, methoxy) to identify critical functional groups. For example, fluorination enhances lipophilicity and membrane permeability .
- Free-Wilson analysis : Quantify contributions of substituents to activity using regression models .
- Meta-dynamics simulations : Investigate off-target interactions that may explain unexpected bioactivity .
Q. How can researchers assess the compound’s stability under physiological conditions?
- pH-dependent degradation studies : Incubate in buffers (pH 1.2–7.4) at 37°C and monitor via HPLC .
- Light/thermal stability : Expose to UV light (254 nm) and elevated temperatures (40–60°C) to identify degradation products .
- Plasma stability assays : Use human plasma to evaluate esterase-mediated hydrolysis of the benzoate group .
Q. What structural modifications enhance the compound’s pharmacokinetic properties?
Q. Synthetic Approach :
- Introduce electron-withdrawing groups (e.g., -CF₃) to reduce oxidative metabolism .
Q. How do researchers validate the compound’s anti-inflammatory activity in vitro?
- NF-κB inhibition assay : Measure suppression of TNF-α-induced NF-κB activation in RAW 264.7 macrophages .
- COX-2 inhibition : Use a fluorometric kit to quantify prostaglandin E₂ reduction .
- Cytokine profiling : ELISA-based detection of IL-6 and IL-1β levels in treated cells .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
